
3-(4-Chlorophenyl)propiolaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)propiolaldehyde, also known as 3-(4-chlorophenyl)propanal, is an organic compound with the molecular formula C9H9ClO. It is characterized by the presence of a chlorophenyl group attached to a propiolaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propiolaldehyde typically involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 3-(4-Chlorophenyl)propiolaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-chlorophenyl)propionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields 3-(4-chlorophenyl)propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like triethylamine.
Major Products Formed:
Oxidation: 3-(4-Chlorophenyl)propionic acid.
Reduction: 3-(4-Chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)propiolaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)propiolaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein function .
類似化合物との比較
3-(3-Chlorophenyl)propiolaldehyde: Similar in structure but with the chlorine atom in a different position on the phenyl ring.
4-Chlorobenzaldehyde: Lacks the propiolaldehyde moiety but shares the chlorophenyl group.
3-(4-Chlorophenyl)propionic acid: An oxidized form of 3-(4-Chlorophenyl)propiolaldehyde.
Uniqueness: this compound is unique due to its combination of the chlorophenyl group and the propiolaldehyde moiety. This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
67228-76-6 |
|---|---|
分子式 |
C9H5ClO |
分子量 |
164.59 g/mol |
IUPAC名 |
3-(4-chlorophenyl)prop-2-ynal |
InChI |
InChI=1S/C9H5ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H |
InChIキー |
VBCBEYXIGYPIBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
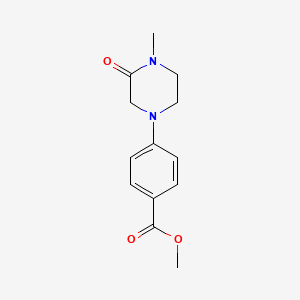
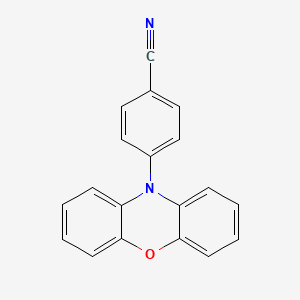
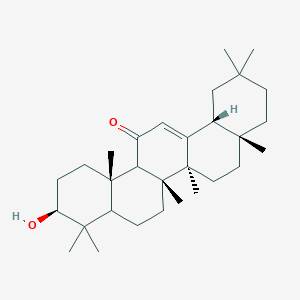
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
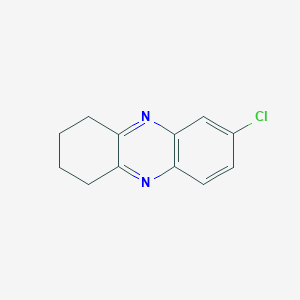
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
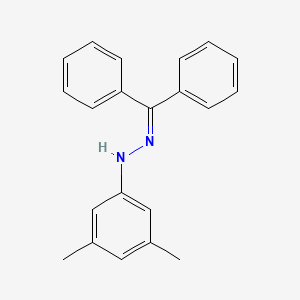
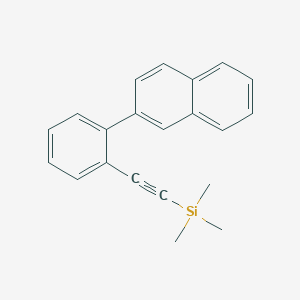
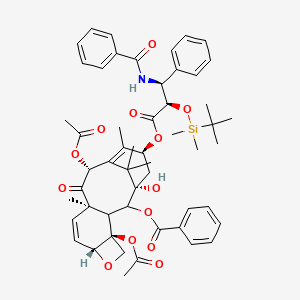
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)
